![molecular formula C13H13N2O8- B14269865 (2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate CAS No. 158078-63-8](/img/structure/B14269865.png)
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate is a complex organic compound with a unique structure that includes an amino group, a carboxylic acid group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation and substitution reactions. Common reagents used in the synthesis include amino acids, nitrophenyl derivatives, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group, in particular, plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but lacking the amino and nitrophenyl groups.
Acetylacetone: Another compound with a similar keto-enol tautomerism but different functional groups.
Diethyl malonate: A compound used in similar synthetic applications but with different structural features.
Uniqueness
(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
158078-63-8 |
|---|---|
Molekularformel |
C13H13N2O8- |
Molekulargewicht |
325.25 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[carboxy-(2-nitrophenyl)methoxy]-5-oxopentanoate |
InChI |
InChI=1S/C13H14N2O8/c14-8(12(17)18)5-6-10(16)23-11(13(19)20)7-3-1-2-4-9(7)15(21)22/h1-4,8,11H,5-6,14H2,(H,17,18)(H,19,20)/p-1/t8-,11?/m0/s1 |
InChI-Schlüssel |
ULWRKVIIQSVFIZ-YMNIQAILSA-M |
Isomerische SMILES |
C1=CC=C(C(=C1)C(C(=O)O)OC(=O)CC[C@@H](C(=O)[O-])N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(=O)O)OC(=O)CCC(C(=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
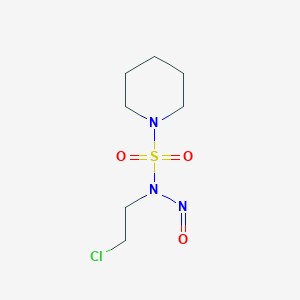
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
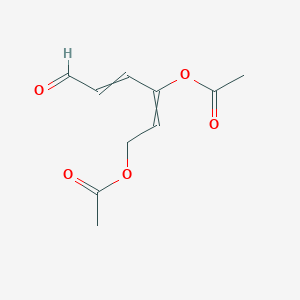
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
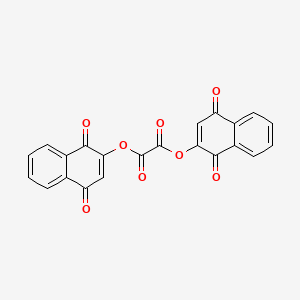
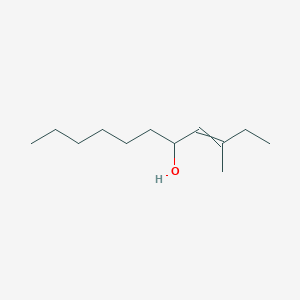

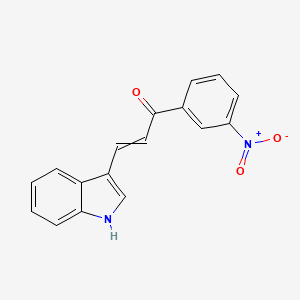


![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
